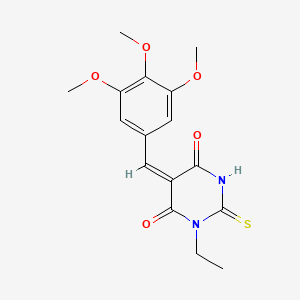
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide
Overview
Description
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience. TFB-TBOA belongs to the class of molecules called glutamate transport inhibitors, which are known to modulate the activity of glutamate receptors in the brain. In
Mechanism of Action
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter subtype 2 (EAAT2). EAAT2 is the predominant glutamate transporter in the brain, and its dysfunction has been linked to various neurological disorders. By inhibiting EAAT2, this compound increases the extracellular concentration of glutamate, which can lead to the activation of glutamate receptors and subsequent changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and long-term effects on neuronal activity. Acutely, this compound increases the extracellular concentration of glutamate, leading to the activation of glutamate receptors and subsequent changes in synaptic transmission. Long-term exposure to this compound has been shown to cause downregulation of glutamate transporters, leading to a decrease in glutamate uptake and subsequent changes in neuronal activity.
Advantages and Limitations for Lab Experiments
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of EAAT2, making it a valuable tool for investigating the role of glutamate transporters in the brain. Additionally, this compound has been shown to have a long half-life, allowing for sustained inhibition of glutamate transporters. However, this compound has some limitations as a research tool. It has been shown to have off-target effects on other glutamate transporters, which can complicate data interpretation. Additionally, this compound has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experimental paradigms.
Future Directions
There are several future directions for research on N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of more selective inhibitors of EAAT2. Additionally, further studies are needed to investigate the long-term effects of this compound on glutamate transporters and neuronal activity. Finally, the potential therapeutic applications of this compound in neurological disorders such as epilepsy and stroke warrant further investigation.
Scientific Research Applications
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in neuroscience research. It is primarily used as a tool to investigate the role of glutamate transporters in the brain. Glutamate is a neurotransmitter that plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-22-9-20-13-8-10(6-7-14(13)22)21-15(23)11-4-2-3-5-12(11)16(17,18)19/h2-9H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARURMTCSJMYDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4754727.png)
![3-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4754738.png)
![5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B4754747.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754769.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4754788.png)

![N-(5-methyl-1,3-thiazol-2-yl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4754801.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4754812.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4754814.png)
![2-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4754816.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide](/img/structure/B4754819.png)
![4-({5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4754820.png)
